molecular formula C18H27N3O6S B10989252 methyl N-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinate

methyl N-({4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}carbonyl)-L-valinate

Cat. No.: B10989252
M. Wt: 413.5 g/mol
InChI Key: NMEPZPUENCHQFW-INIZCTEOSA-N
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Description

METHYL (2S)-2-[({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE is a complex organic compound with a variety of applications in scientific research and industry. This compound features a piperazine ring substituted with a methoxyphenyl sulfonyl group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2S)-2-[({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-methoxyphenyl sulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate. This intermediate is then reacted with a suitable amino acid derivative under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL (2S)-2-[({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields sulfoxides or sulfones, while reduction of the sulfonyl group results in sulfides.

Scientific Research Applications

METHYL (2S)-2-[({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL (2S)-2-[({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXYPHENYL METHYL SULFONE: Shares the methoxyphenyl sulfonyl group but lacks the piperazine ring.

    4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)-benzoic acid: Contains a similar sulfonyl group but differs in the overall structure.

Uniqueness

METHYL (2S)-2-[({4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}CARBONYL)AMINO]-3-METHYLBUTANOATE is unique due to its combination of a piperazine ring and a methoxyphenyl sulfonyl group, which imparts specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C18H27N3O6S

Molecular Weight

413.5 g/mol

IUPAC Name

methyl (2S)-2-[[4-(4-methoxyphenyl)sulfonylpiperazine-1-carbonyl]amino]-3-methylbutanoate

InChI

InChI=1S/C18H27N3O6S/c1-13(2)16(17(22)27-4)19-18(23)20-9-11-21(12-10-20)28(24,25)15-7-5-14(26-3)6-8-15/h5-8,13,16H,9-12H2,1-4H3,(H,19,23)/t16-/m0/s1

InChI Key

NMEPZPUENCHQFW-INIZCTEOSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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